

An In-depth Technical Guide to 1-(4-fluoro-2-hydroxyphenyl)ethanone

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Compound of Interest

Compound Name: 4'-Fluoro-2'-hydroxyacetophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and biological significance of 1-(4-fluoro-2-hydroxyphenyl)ethanone. This compound, a substituted acetophenone, serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents.

Chemical and Physical Properties

1-(4-fluoro-2-hydroxyphenyl)ethanone, also known by its synonym **4'-Fluoro-2'-hydroxyacetophenone**, is a solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[\[1\]](#)

Property	Value
IUPAC Name	1-(4-fluoro-2-hydroxyphenyl)ethanone
CAS Number	1481-27-2
Molecular Formula	C ₈ H ₇ FO ₂
Molecular Weight	154.14 g/mol
Appearance	Solid
Melting Point	31-35 °C

Synthesis of 1-(4-fluoro-2-hydroxyphenyl)ethanone

The primary synthetic route to 1-(4-fluoro-2-hydroxyphenyl)ethanone is the Fries rearrangement of 4-fluorophenyl acetate. This reaction is a classic method for the preparation of hydroxyaryl ketones from phenolic esters, catalyzed by a Lewis acid, typically aluminum chloride.^{[2][3][4][5]} The reaction proceeds through the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers. The reaction temperature is a critical parameter, with lower temperatures generally favoring the formation of the para-isomer, while higher temperatures favor the ortho-isomer.^[2]

Experimental Protocol: Fries Rearrangement

The following is a representative experimental protocol for the synthesis of 1-(4-fluoro-2-hydroxyphenyl)ethanone via the Fries rearrangement of 4-fluorophenyl acetate.

Materials:

- 4-Fluorophenyl acetate
- Anhydrous aluminum chloride (AlCl_3)
- A suitable inert solvent (e.g., nitrobenzene or carbon disulfide)
- Crushed ice
- Concentrated hydrochloric acid
- Cold water

Procedure:

- In a round-bottomed flask equipped with a reflux condenser and a calcium chloride guard tube, add 4-fluorophenyl acetate and the inert solvent.
- Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring. The amount of aluminum chloride is typically in molar excess.

- After the addition is complete, heat the reaction mixture. The temperature is maintained to favor the formation of the desired ortho-isomer (1-(4-fluoro-2-hydroxyphenyl)ethanone). Higher temperatures (above 160°C) generally favor the ortho product.[2]
- Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
- Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- The crude product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with cold water.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield pure 1-(4-fluoro-2-hydroxyphenyl)ethanone.[6]

Spectroscopic Characterization

The structural confirmation of 1-(4-fluoro-2-hydroxyphenyl)ethanone is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The assignments for the characteristic peaks are summarized below.[7][8][9][10]

¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.6	Singlet	3H	-CH ₃ (acetyl group)
~6.7 - 7.9	Multiplet	3H	Aromatic protons
~12.0	Singlet (broad)	1H	Phenolic -OH

¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~26	-CH ₃ (acetyl group)
~110 - 135	Aromatic carbons
~160 - 165	Aromatic carbon attached to fluorine (C-F)
~200	C=O (carbonyl group)

FTIR Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in the molecule through their characteristic vibrational frequencies.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

FTIR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3200	Broad	O-H stretch (phenolic hydroxyl)
~3000 - 2850	Medium	C-H stretch (aromatic and methyl)
~1650	Strong	C=O stretch (ketone)
~1600, 1480	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-F stretch

Biological Significance and Applications in Drug Development

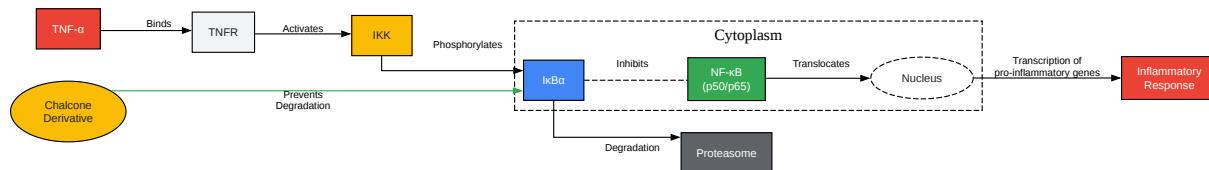
1-(4-fluoro-2-hydroxyphenyl)ethanone is a crucial intermediate in the synthesis of chalcone derivatives, which are a class of compounds with a wide range of biological activities, including anti-inflammatory and antioxidant effects.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) These chalcones are typically

synthesized through a Claisen-Schmidt condensation reaction between 1-(4-fluoro-2-hydroxyphenyl)ethanone and various substituted benzaldehydes.

Modulation of Inflammatory and Oxidative Stress Pathways

Chalcones derived from 1-(4-fluoro-2-hydroxyphenyl)ethanone have been shown to modulate key signaling pathways involved in inflammation and oxidative stress, namely the NF- κ B and Nrf2 pathways.

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as TNF- α , the I κ B kinase (IKK) complex phosphorylates the inhibitory protein I κ B α , leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF- κ B (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. Chalcone derivatives have been shown to inhibit this pathway by preventing the degradation of I κ B α , thereby sequestering NF- κ B in the cytoplasm and suppressing the inflammatory response.[\[17\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

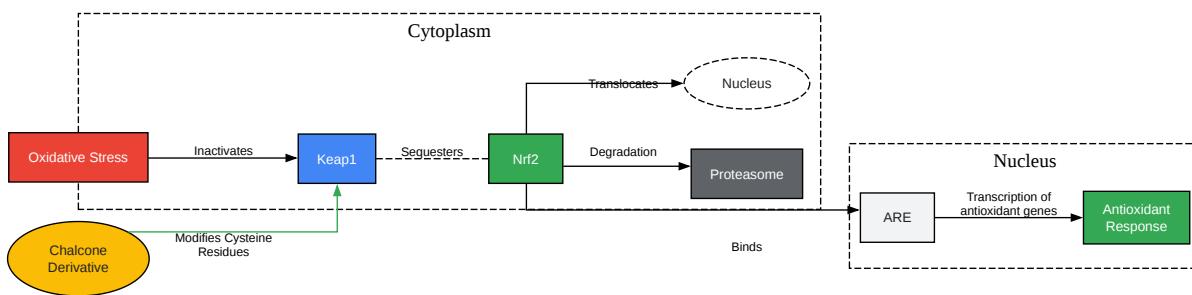


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Caption: Inhibition of the NF- κ B pathway by chalcone derivatives.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In response to oxidative stress, electrophiles, including certain chalcones, can

react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing the dissociation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription and a bolstered cellular defense against oxidative damage.[\[15\]](#)[\[16\]](#)[\[18\]](#)[\[23\]](#)[\[24\]](#)



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Caption: Activation of the Nrf2 pathway by chalcone derivatives.

Conclusion

1-(4-fluoro-2-hydroxyphenyl)ethanone is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and drug development. Its utility as a precursor to biologically active chalcones that can modulate key inflammatory and oxidative stress pathways underscores its importance for researchers in these fields. This guide provides a foundational understanding of its properties, synthesis, and biological relevance, serving as a valuable resource for further investigation and application.

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